molecular formula C10H14N2O3S B1608027 2-(Toluene-4-sulfonyl)-propionic acid hydrazide CAS No. 86147-33-3

2-(Toluene-4-sulfonyl)-propionic acid hydrazide

Cat. No.: B1608027
CAS No.: 86147-33-3
M. Wt: 242.3 g/mol
InChI Key: DLXMNXIZLQNXBX-UHFFFAOYSA-N
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Description

2-(Toluene-4-sulfonyl)-propionic acid hydrazide is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a propionic acid hydrazide moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with toluene-4-sulfonyl chloride and propionic acid hydrazide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Toluene-4-sulfonyl chloride is added dropwise to a solution of propionic acid hydrazide in an appropriate solvent (e.g., dichloromethane) under stirring. The mixture is then allowed to react at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, washed with water to remove any residual acid, and then recrystallized from a suitable solvent to obtain pure this compound.

Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in various organic syntheses.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted sulfonyl compounds.

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Acts as a protecting group for amines in multi-step organic syntheses.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

Medicine:

  • Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.

Industry:

  • Utilized in the production of polymers and resins, where it serves as a cross-linking agent.

Mechanism of Action

Target of Action

Related compounds such as toluene-4-sulfonic acid are used in organic synthesis , suggesting that the compound might interact with various biological targets.

Mode of Action

It’s worth noting that sulfonamides, a group of compounds to which this molecule belongs, often act by inhibiting enzymes essential for the growth and survival of bacteria .

Biochemical Pathways

A related compound, toluene-4-sulfonic acid, has been used to label fatty acids, suggesting that it may interact with lipid metabolism pathways .

Pharmacokinetics

The solubility of a related compound, toluene-4-sulfonic acid, is 750 g/l , which could potentially influence the bioavailability of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

Result of Action

The related compound toluene-4-sulfonic acid has been used to label fatty acids for detection , suggesting that this compound might have similar applications in biochemical research.

Action Environment

The related compound toluene-4-sulfonic acid is stable under normal storage conditions (below +30°c) , suggesting that this compound might have similar stability characteristics.

Comparison with Similar Compounds

    Toluene-4-sulfonyl chloride: A precursor in the synthesis of 2-(Toluene-4-sulfonyl)-propionic acid hydrazide.

    Propionic acid hydrazide: Another precursor used in the synthesis.

    Sulfonyl hydrazides: A broader class of compounds with similar reactivity.

Uniqueness: this compound is unique due to its specific combination of a toluene-4-sulfonyl group and a propionic acid hydrazide moiety, which imparts distinct reactivity and applications compared to other sulfonyl hydrazides.

This compound’s versatility in organic synthesis and potential applications in various fields make it a valuable chemical in both research and industry

Properties

IUPAC Name

2-(4-methylphenyl)sulfonylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-7-3-5-9(6-4-7)16(14,15)8(2)10(13)12-11/h3-6,8H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXMNXIZLQNXBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377833
Record name 2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86147-33-3
Record name 2-(Toluene-4-sulfonyl)-propionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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